molecular formula C13H13BrFNO2 B12284162 tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

Cat. No.: B12284162
M. Wt: 314.15 g/mol
InChI Key: KNJAOVKFMVMDDF-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate typically involves the bromination and fluorination of an indole precursor. The process may include the following steps:

    Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides, thiols, or amines can be formed.

    Coupling Products: Biaryl or alkyne-linked products are typical outcomes of coupling reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s indole core is a common motif in many pharmaceuticals, making it a potential candidate for drug discovery and development.

    Biological Probes: It can be used to study biological pathways and mechanisms due to its structural similarity to natural indoles.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 3-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate

Comparison:

  • Uniqueness: The presence of both bromine and fluorine atoms in tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate makes it unique compared to its analogs. This dual substitution can significantly alter its reactivity and interaction with biological targets.
  • Reactivity: The combination of bromine and fluorine allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H13BrFNO2

Molecular Weight

314.15 g/mol

IUPAC Name

tert-butyl 3-bromo-5-fluoroindole-1-carboxylate

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3

InChI Key

KNJAOVKFMVMDDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Origin of Product

United States

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